Candoxatril is a specifically designed compound classified as a neutral endopeptidase (NEP) inhibitor [, ]. NEP is an enzyme found in various tissues throughout the body, playing a crucial role in the breakdown of several peptides, including vasoactive peptides like atrial natriuretic peptide (ANP) [, , ]. Candoxatril acts as a prodrug, converting to its active metabolite, Candoxatrilat, in vivo [, ]. Candoxatrilat exhibits potent inhibitory effects on NEP [, ]. In scientific research, Candoxatril is primarily employed to investigate the physiological and pathological roles of NEP and its peptide substrates in various biological systems.
Candoxatril is derived from a series of synthetic processes aimed at developing effective cardiovascular agents. It falls under the category of small molecules and is classified as an experimental drug, primarily due to its ongoing evaluation in clinical trials . Its chemical structure can be represented by the formula .
The precise conditions (temperature, pressure, solvents) and reagents used can significantly affect the yield and purity of the final product.
Candoxatril's molecular structure is characterized by a complex arrangement that includes multiple functional groups contributing to its biological activity. The compound features a cyclohexane core and several ester functionalities that are crucial for its interaction with the target enzyme, neprilysin.
Candoxatril primarily undergoes hydrolysis to convert into its active form, candoxatrilat, which inhibits neprilysin. This inhibition prevents the breakdown of various bioactive peptides including atrial natriuretic peptide and brain natriuretic peptide.
The mechanism of action for candoxatril revolves around its role as a neprilysin inhibitor. By inhibiting this enzyme, candoxatril effectively prolongs the action of natriuretic peptides, which are critical in regulating blood pressure and fluid balance.
Candoxatril exhibits several notable physical and chemical properties that influence its pharmacokinetics and pharmacodynamics.
These properties are critical for understanding how candoxatril behaves within biological systems.
The rational design of candoxatril followed decades of foundational research:
Table 1: Evolution of Key NEP Inhibitors
Compound | Year | Key Advancement | Limitation |
---|---|---|---|
Thiorphan | 1980 | First synthetic NEP inhibitor | Not orally bioavailable |
Candoxatril | 1992 | First orally active prodrug | Limited hemodynamic effects |
Omapatrilat | 2000 | Dual NEP/ACE inhibition | Angioedema risk |
Sacubitril/Valsartan | 2015 | Dual NEP/angiotensin receptor blockade | First approved ARNI |
Candoxatril (UK79,300) is an ester prodrug designed to overcome the poor oral bioavailability of its active metabolite, candoxatrilat (UK73,967):
Table 2: Candoxatrilat Pharmacokinetics Across Species
Species | Systemic Availability (%) | Plasma Clearance (mL/min/kg) | Renal Clearance (mL/min/kg) |
---|---|---|---|
Mouse | 88 | 32 | 8.7 |
Rat | 53 | 15 | 7.2 |
Dog | 17 | 5.8 | 2.9 |
Human | 32 | 1.9 | 1.7 |
Candoxatril’s mechanistic insights transformed understanding of peptide hormone regulation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7